
2-bromo-N-(2-fluoroethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-fluoroethyl)ethan-1-amine is an organic compound that contains both bromine and fluorine atoms It is a derivative of ethanamine, where the hydrogen atoms are substituted with bromine and fluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-fluoroethyl)ethan-1-amine typically involves the reaction of ethanamine with bromine and fluoroethyl reagents. One common method is the nucleophilic substitution reaction where ethanamine reacts with 2-bromoethyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(2-fluoroethyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
2-bromo-N-(2-fluoroethyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-fluoroethyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can form halogen bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine: Contains two bromine atoms and a benzyl group, making it structurally similar but with different reactivity and applications.
2-bromo-1-fluoroethylbenzene: Contains a benzene ring, which imparts different chemical properties compared to 2-bromo-N-(2-fluoroethyl)ethan-1-amine.
2-Bromo-N-(2-fluoroethyl)ethanaminium chloride: A salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of bromine and fluoroethyl groups, which confer distinct chemical reactivity and potential applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for scientific studies.
Propriétés
Formule moléculaire |
C4H9BrFN |
|---|---|
Poids moléculaire |
170.02 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-2-fluoroethanamine |
InChI |
InChI=1S/C4H9BrFN/c5-1-3-7-4-2-6/h7H,1-4H2 |
Clé InChI |
WTIBOBXPBPSNDS-UHFFFAOYSA-N |
SMILES canonique |
C(CF)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


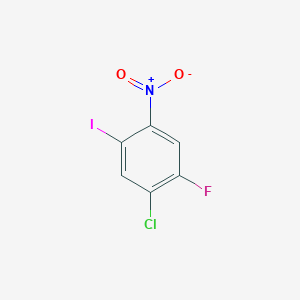
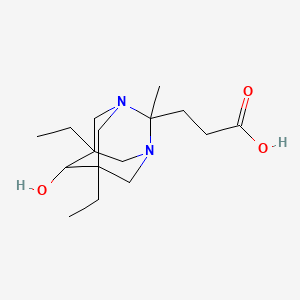
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
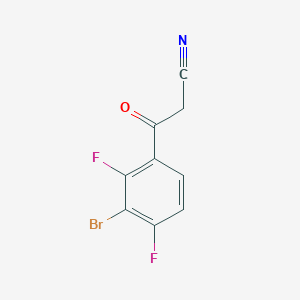

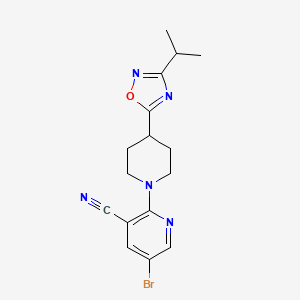
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
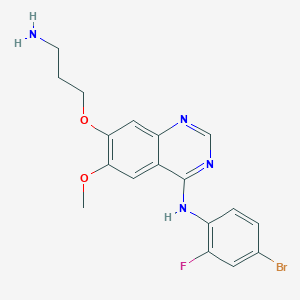

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
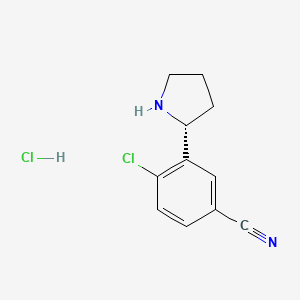
![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
